Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-
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Overview
Description
Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a thieno[2,3-D]pyrimidine core, and an acetamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- typically involves multiple steps, including the formation of the benzodioxole ring, the thieno[2,3-D]pyrimidine core, and the final coupling to form the target compound. Common synthetic methods include:
Formation of Benzodioxole Ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of Thieno[2,3-D]pyrimidine Core: This involves the condensation of appropriate thiophene derivatives with guanidine or similar reagents.
Coupling Reactions: The final step involves coupling the benzodioxole and thieno[2,3-D]pyrimidine intermediates using reagents like palladium catalysts and bases such as cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or benzodioxole moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent apoptosis in cancer cells . The compound may also interact with other cellular pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown similar anticancer properties.
N-1,3-Benzodioxol-5-yl-2-[2-(1-methylethyl)phenoxy]acetamide: Another compound with a benzodioxole ring, used in various chemical and biological studies.
Uniqueness
What sets Acetamide,N-1,3-benzodioxol-5-YL-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- apart is its unique combination of structural motifs, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule dynamics and induce apoptosis makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H15N3O4S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N3O4S2/c1-8-9(2)26-16-14(8)15(22)19-17(20-16)25-6-13(21)18-10-3-4-11-12(5-10)24-7-23-11/h3-5H,6-7H2,1-2H3,(H,18,21)(H,19,20,22) |
InChI Key |
AYSUHTXHYZZWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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